3-(Benzo[d][1,3]dioxol-5-yl)-6-(4-(benzylsulfonyl)piperazin-1-yl)pyridazine
Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-6-(4-(benzylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety, a piperazine ring, and a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-6-(4-(benzylsulfonyl)piperazin-1-yl)pyridazine typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through the reaction of salicylic acids with acetylenic esters under the mediation of CuI and NaHCO3 in acetonitrile . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the sulfonylation of the benzyl group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-6-(4-(benzylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyridazine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-6-(4-(benzylsulfonyl)piperazin-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-6-(4-(benzylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Similar benzo[d][1,3]dioxole structure but different functional groups.
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Similar piperazine and benzo[d][1,3]dioxole moieties but different core structure.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-6-(4-(benzylsulfonyl)piperazin-1-yl)pyridazine is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group on the piperazine ring further enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-(4-benzylsulfonylpiperazin-1-yl)pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-31(28,15-17-4-2-1-3-5-17)26-12-10-25(11-13-26)22-9-7-19(23-24-22)18-6-8-20-21(14-18)30-16-29-20/h1-9,14H,10-13,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDARQOQMSHBGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)S(=O)(=O)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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